Tazarotene Sulfone
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-[2-(4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-4-26-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-27(19,24)25/h6-7,9-10,13-14H,4,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFOIGKIUMLIQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)S(=O)(=O)CCC3(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Formation Pathways of Tazarotene Sulfone
In Vivo Metabolic Generation
The metabolic generation of tazarotene (B1682939) sulfone occurs through a series of biotransformations initiated by the topical application of tazarotene. Following absorption, tazarotene is rapidly converted to its active metabolite, tazarotenic acid. This acid then undergoes further metabolic modifications.
Oxidative Biotransformation of Tazarotene
Upon systemic absorption, tazarotene is primarily converted to tazarotenic acid through esterase hydrolysis. fda.govfda.govresearchgate.netabbvie.cahres.cadrugbank.comhpra.iemdpi.comfda.govmdpi.comnps.org.au Tazarotenic acid is the principal active metabolite and is subsequently subjected to oxidative metabolism. This oxidative pathway is a key step leading to the formation of sulfoxide (B87167) and sulfone derivatives. fda.govfda.govabbvie.cahres.cadrugbank.comhpra.iemdpi.comfda.govmdpi.comnih.gov
Oxidative Biotransformation of Tazarotenic Acid and its Sulfoxide Metabolites
Tazarotenic acid serves as the substrate for oxidative enzymes that introduce oxygen atoms into its structure. Initially, tazarotenic acid is oxidized to its sulfoxide metabolite. fda.govfda.govabbvie.cahres.cadrugbank.comhpra.iemdpi.comfda.govmdpi.comnih.gov This sulfoxide metabolite can then undergo a further oxidation step to form tazarotenic acid sulfone. fda.govfda.govabbvie.cahres.cadrugbank.comhpra.iemdpi.comfda.govmdpi.comnih.govnih.gov The sulfone represents a more oxidized form of the sulfur atom present in the thiopyran moiety of the molecule.
Enzymatic Systems Facilitating Sulfone Formation in Biological Models
The oxidative transformations leading to tazarotenic acid sulfone are mediated by specific enzyme systems, primarily within the Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) families.
Cytochrome P450 enzymes, particularly CYP26A1 and CYP26B1, play a significant role in the metabolism of tazarotenic acid. These enzymes are known to metabolize endogenous retinoids like all-trans retinoic acid and have been identified as catalysts for the oxidative metabolism of tazarotenic acid. nih.govnih.gov Specifically, CYP26A1 and CYP26B1 have been shown to catalyze the conversion of tazarotenic acid sulfoxide directly to tazarotenic acid sulfone. nih.gov Furthermore, these enzymes also contribute to the initial formation of the sulfoxide metabolite from tazarotenic acid. nih.govnih.gov Studies indicate that CYP26A1 and CYP26B1 exhibit high in vitro rates of metabolite formation from tazarotenic acid compared to other enzymes. nih.gov
Comparative Metabolic Profiles in Preclinical Research Models
Research on tazarotene metabolism has largely focused on human systems. However, general similarities in metabolic pathways have been noted across species, indicating that hydrolysis to tazarotenic acid followed by oxidation to sulfoxide and sulfone metabolites is a conserved process. abbvie.cafda.gov While specific quantitative data comparing the formation rates of tazarotene sulfone across various preclinical research models (e.g., different animal species) and the precise enzymatic contributions in these models are not extensively detailed in the provided search results, the fundamental metabolic transformations appear to be qualitatively similar in animals and humans. abbvie.cafda.gov
Role of Tazarotene Sulfone in Retinoid Biotransformation and Elimination
Contribution to Overall Retinoid Clearance Pathways
Tazarotene's biotransformation into tazarotene (B1682939) sulfone is an integral part of its systemic clearance. After tazarotene is hydrolyzed to tazarotenic acid, this active metabolite undergoes further oxidative metabolism. This process generates sulfoxide (B87167) and sulfone derivatives, including tazarotene sulfone. mdpi.comnih.gov These oxidized metabolites are generally considered inactive or significantly less active compared to tazarotenic acid. mdpi.com The formation of these polar, inactive metabolites facilitates the body's ability to excrete the retinoid and its byproducts, thereby preventing accumulation and potential systemic effects. This metabolic pathway ensures that the retinoid's therapeutic action is primarily mediated by its active form, while the inactive derivatives are efficiently processed for elimination. drugbank.comabbvie.canih.govdominapharm.comfda.govnih.govfda.gov
Excretion Pathways in Biological Systems
Following their formation through oxidative metabolism, this compound and other polar metabolites are primarily eliminated from the body via both urinary and fecal excretion pathways. drugbank.comabbvie.canih.govdominapharm.comfda.govnih.govfda.gov Studies utilizing radiolabeled tazarotene have demonstrated that the radioactivity, representing the parent drug and its metabolites, is recovered in both urine and feces. abbvie.cafda.gov
Quantitative data from studies on healthy volunteers after topical application show that approximately 2.6% of the applied dose was excreted in urine and 2.7% in feces over a 7-day period. abbvie.ca In patients with psoriasis, the excretion was slightly lower, with 0.3% of the dose found in urine and 0.4% in feces. abbvie.ca A significant portion of the total drug excretion, over 75%, is typically completed within 72 hours post-administration, indicating a relatively rapid clearance of the drug and its metabolites. abbvie.ca
| Excretion Route | Percentage of Dose Excreted (7-day period) | Subject Group |
| Urine | 2.6% | Healthy Volunteers |
| Feces | 2.7% | Healthy Volunteers |
| Urine | 0.3% | Psoriatic Patients |
| Feces | 0.4% | Psoriatic Patients |
Analytical Research Methodologies for Tazarotene Sulfone
Mass Spectrometry-Based Characterization and Quantification
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Structural Elucidation of Degradants
The comprehensive analysis of tazarotene's degradation pathways frequently involves advanced liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). These techniques are indispensable for identifying and elucidating the structures of various degradation products (DPs), including oxidative derivatives such as sulfoxides and sulfones. Studies have investigated tazarotene's stability under diverse conditions, including oxidative, photolytic, and hydrolytic stress mdpi.comresearchgate.netnih.govnih.govresearchgate.netresearchgate.netnih.gov.
LC-HRMS, often utilizing Orbitrap mass analyzers, and LC-MS/MS or UPLC-MS/MS systems, are routinely employed to separate and detect these degradation products. These methods provide accurate mass measurements and fragmentation data, which are critical for determining the elemental composition and structural features of unknown compounds mdpi.comresearchgate.netnih.govresearchgate.netdntb.gov.uawaters.com.
Research has identified that the degradation process of tazarotene (B1682939) often affects the thiopyran moiety, with the sulfur atom and methyl groups being particularly susceptible to oxidation mdpi.com. This oxidative transformation leads to the formation of tazarotene sulfoxide (B87167) and tazarotene sulfone. For instance, this compound (also referred to as TP-8) has been identified with a protonated mass of m/z 384.1258 mdpi.com. Similarly, tazarotenic acid sulfone, a related metabolite, has been detected via LC-MS/MS with a mass of m/z 356.3 nih.gov. These findings highlight the utility of LC-HRMS in pinpointing the formation of sulfone derivatives during tazarotene's degradation or metabolic processes. Chromatographic separation typically employs reversed-phase columns (e.g., C18) with gradient elution systems involving acetonitrile (B52724) and aqueous buffers, facilitating the resolution of closely related degradation products for subsequent mass spectrometric analysis researchgate.netnih.govresearchgate.netresearchgate.netwaters.com.
Table 1: Identified Tazarotene Degradation Products with Sulfone or Sulfoxide Moieties
| Degradation Product | Identified Mass (m/z) | Analytical Technique(s) Used | Primary Formation Pathway | Reference |
| This compound (TP-8) | 384.1258 | LC-HRMS, LC-MS/MS | Oxidation | mdpi.com |
| Tazarotene Sulfoxide (TP-6) | 368.1308 | LC-HRMS, LC-MS/MS | Oxidation | mdpi.com |
| Tazarotenic acid sulfone | 356.3 | LC-MS/MS | Oxidation | nih.gov |
| Sulfone-bearing fragments | Not specified | LC-HRMS | Oxidation | dntb.gov.ua |
Spectroscopic Methods in Sulfone Research
Spectroscopic techniques play a fundamental role in the characterization and confirmation of chemical structures, particularly for identifying functional groups like sulfones. In the context of this compound and its related compounds, these methods provide crucial complementary data to mass spectrometry.
Infrared (IR) Spectroscopy is highly effective for detecting the presence of the sulfone (SO₂) functional group. The characteristic symmetric and asymmetric stretching vibrations of the SO₂ group typically appear as strong absorption bands in the mid-IR region. Reported characteristic peaks for sulfone groups include bands in the range of 1142-1322 cm⁻¹ researchgate.netresearchgate.netcpmat.ru. Specific assignments for SO₂ stretching vibrations have been noted at approximately 1142, 1234, and 1322 cm⁻¹ researchgate.net, or within the 1350–1300 cm⁻¹ and 1170–1120 cm⁻¹ ranges cpmat.ru. These distinct absorption patterns serve as a fingerprint for identifying sulfone functionalities within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC, is vital for detailed structural elucidation. While direct spectroscopic data for isolated this compound is not extensively detailed in the provided snippets, these NMR techniques are routinely applied to confirm the structures of degradation products identified by LC-HRMS researchgate.netnih.govresearchgate.netresearchgate.net. If this compound were isolated, NMR would provide definitive information about the connectivity of atoms and the precise chemical environment of protons and carbons, thereby confirming the presence and location of the sulfone group.
UV-Visible (UV-Vis) Spectroscopy is also utilized in the analysis of tazarotene and its related compounds. It can be employed for monitoring degradation processes, with specific wavelengths (e.g., λmax = 254 nm) being relevant . Furthermore, UV-Vis spectroscopy can be used for the quantitative determination of compounds, including drug loading on materials google.com.
Table 2: Characteristic Spectroscopic Signatures of Sulfone Groups
| Spectroscopic Method | Functional Group | Characteristic Absorption/Signal | Notes | Reference |
| IR Spectroscopy | Sulfone (SO₂) | Symmetric stretch: ~1140-1170 cm⁻¹; Asymmetric stretch: ~1300-1350 cm⁻¹ | Bands often appear as split peaks; highly indicative of the sulfone moiety. | researchgate.netresearchgate.netcpmat.ru |
| NMR Spectroscopy | Sulfone (SO₂) | ¹³C NMR: Characteristic shifts for carbons adjacent to SO₂ | Provides detailed structural information, confirming connectivity and environment around the sulfone. | researchgate.netnih.govresearchgate.netresearchgate.net |
| UV-Vis Spectroscopy | Chromophores | Absorption maxima (e.g., λmax = 254 nm for tazarotene) | Useful for monitoring degradation and quantitative analysis. | google.com |
Synthetic Approaches and Structural Characterization of Tazarotene Sulfone and Analogues
Methodologies for Laboratory Synthesis of Tazarotene (B1682939) Sulfone
The laboratory synthesis of tazarotene sulfone is primarily achieved through the oxidation of tazarotene. The sulfur atom in the thiochromane ring of tazarotene is susceptible to oxidation, which can yield the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone.
Various oxidizing agents can be employed for the conversion of sulfides to sulfones. Common laboratory methods utilize reagents such as hydrogen peroxide, often in the presence of a catalyst. organic-chemistry.org For instance, the oxidation of sulfides can be selectively controlled to produce either sulfoxides or sulfones depending on the catalyst and reaction conditions. organic-chemistry.org Niobium carbide has been shown to be an efficient catalyst for the oxidation of sulfides to sulfones using 30% hydrogen peroxide. organic-chemistry.org Other metal-free methods include the use of urea-hydrogen peroxide with phthalic anhydride, which enables the direct conversion of sulfides to sulfones. organic-chemistry.org
In the context of tazarotene synthesis, process chemistry often aims to avoid the formation of this compound. google.comgoogleapis.com Certain synthetic routes for tazarotene involve a thiochromane S-oxide intermediate. figshare.comacs.org The deoxygenation of this sulfoxide is a key step, and process controls are implemented to prevent over-oxidation to the sulfone. google.comgoogleapis.com For example, one patented process notes that carrying out a specific reaction at low temperatures (around 0°C) in diluted solutions helps to prevent the formation of the sulfone. google.comgoogleapis.comgoogle.com This implies that deviation from these controlled conditions could lead to the undesired synthesis of this compound as a process-related impurity.
Isolation and Definitive Structural Elucidation of this compound as a Degradation Product
This compound has been identified and characterized as a degradation product of tazarotene, particularly under photolytic and oxidative stress conditions. nih.govresearchgate.net Forced degradation studies are essential for identifying potential degradants and establishing the stability profile of a drug substance. ijpsr.com
In one study, the photostability of tazarotene was investigated in the presence of UV absorbers like titanium dioxide (TiO₂) and zinc oxide (ZnO). nih.gov This research identified eleven presumed photocatalytic degradation products using ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS). nih.gov The degradation primarily affected the 4,4-dimethyl-3,4-dihydro-2H-thiopyran moiety of the tazarotene molecule. nih.gov
Among the identified products were tazarotene sulfoxide (TP-6) and this compound (TP-8), formed through the oxidation of the sulfur atom. nih.gov The structures of these degradation products were proposed based on their mass spectral data. nih.gov The isolation of such degradation products can be achieved using techniques like semi-preparative high-performance liquid chromatography (HPLC), followed by structural elucidation using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS). researchgate.netijpsr.com
| Designation | Compound Name | Molecular Formula | Formation Pathway |
|---|---|---|---|
| TP-6 | Tazarotene Sulfoxide | C₂₁H₂₁NO₃S | Oxidation |
| TP-8 | This compound | C₂₁H₂₁NO₄S | Oxidation |
Impurity Profiling and Control in Tazarotene Manufacturing Research
Impurity profiling, which involves the identification, structural elucidation, and quantification of impurities in drug substances, is a critical aspect of pharmaceutical development and quality control, as mandated by guidelines such as ICH Q3A. conicet.gov.ar Organic impurities in tazarotene can arise from the starting materials, by-products of side reactions, synthetic intermediates, or degradation products. conicet.gov.ar
This compound is considered a potential process-related impurity and degradation product. conicet.gov.arhres.ca Its formation can occur during synthesis if oxidation conditions are not carefully controlled. google.comgoogleapis.com For example, the synthesis of tazarotene often involves a Sonogashira coupling reaction, and side reactions can lead to various impurities. researchgate.netnih.govresearchgate.net Research has focused on isolating and characterizing such impurities to ensure the quality and safety of the final drug product. researchgate.netnih.gov
Analytical methods, particularly reversed-phase liquid chromatography (RP-LC), are the primary tools for impurity profiling of drugs. conicet.gov.ar Validated UHPLC and LC-MS compatible methods have been developed to separate and quantify tazarotene from its related substances, including potential oxidative impurities like the sulfone. researchgate.netresearchgate.net The control of this compound as an impurity is achieved by designing robust synthetic processes with strict control over reaction conditions, such as temperature and the choice of reagents, to prevent the oxidation of the thiochromane sulfur atom. google.comgoogleapis.com
Chemical Derivatives and Modifications for Research Purposes (e.g., deuterated analogues)
Chemical derivatives of tazarotene and its metabolites, including this compound, are synthesized for various research purposes. A significant area of interest is the creation of isotopically labeled compounds, such as deuterated analogues. pharmaffiliates.com Deuterium modification, where one or more hydrogen atoms in a molecule are replaced by deuterium, is a strategy used to alter the metabolic profile of a drug. google.com Since carbon-deuterium bonds are stronger than carbon-hydrogen bonds, this can slow down metabolic processes mediated by enzymes like cytochrome P450, which is useful for studying metabolic pathways. google.com
Deuterated standards are invaluable in analytical and pharmacokinetic studies. They are commonly used as internal standards in quantitative mass spectrometry-based assays. For tazarotene research, several deuterated analogues have been synthesized and are available as reference standards. pharmaffiliates.com These include derivatives of the parent drug, its active metabolite (tazarotenic acid), and its oxidative metabolites.
| Compound Name | Molecular Formula | Purpose |
|---|---|---|
| Tazarotene-d8 | C₂₁H₁₃D₈NO₂S | Research standard, metabolic studies |
| Tazarotene Sulfoxide-d8 | C₂₁H₁₃D₈NO₃S | Metabolite reference standard |
| This compound-d8 | C₂₁H₁₃D₈NO₄S | Metabolite reference standard |
| Tazarotenic Acid-d8 | C₁₉H₉D₈NO₂S | Active metabolite reference standard |
| Tazarotenic Acid Sulfone-d8 | C₁₉H₉D₈NO₄S | Metabolite reference standard |
The synthesis of these deuterated compounds generally involves using deuterated starting materials or reagents in the synthetic pathway. google.com Flow synthesis methods using heavy water (D₂O) and a catalyst under high temperature and pressure represent a modern approach to producing deuterated aromatic compounds efficiently. tn-sanso.co.jp
Preclinical Investigation of Tazarotene Sulfone in in Vitro and Non Human Systems
In Vitro Enzyme Kinetic Studies for Sulfone Formation
The formation of Tazarotene (B1682939) Sulfone primarily occurs through the oxidation of its precursor, tazarotenic acid sulfoxide (B87167), or directly from tazarotenic acid via cytochrome P450 enzymes and flavin-containing monooxygenases researchgate.netnih.gov. In vitro enzyme kinetic studies have investigated these metabolic pathways. Specifically, the conversion of tazarotenic acid sulfoxide to tazarotenic acid sulfone has been observed to proceed linearly across tested substrate concentrations, up to 50 μM nih.gov. Due to this linear relationship, standard Michaelis-Menten kinetic parameters, such as Km and Vmax, were not determined for this specific sulfone formation pathway in these studies nih.gov. This linearity suggests that the rate of this particular metabolic step may be less dependent on substrate concentration within a certain range, or that the enzyme system is saturated at lower concentrations, leading to a constant rate of product formation.
Mechanistic Studies on Sulfone Formation and Elimination in Animal Models
In animal models, Tazarotene undergoes extensive metabolism, similar to pathways observed in humans. Following administration, Tazarotene is rapidly hydrolyzed to its active metabolite, tazarotenic acid. Both tazarotene and tazarotenic acid are subsequently oxidized to form sulfoxide and sulfone metabolites, including Tazarotene Sulfone nih.govhres.caabbvie.cafda.govfda.govfda.gov. These sulfone metabolites are generally considered inactive and are eliminated from the body through both urinary and fecal excretion pathways hres.cafda.govfda.gov.
Table 1: Identified Metabolites in Animal Feces
| Metabolite Name | Description | Source Reference(s) |
| Tazarotenic acid | Active metabolite of Tazarotene | hres.caabbvie.cafda.gov |
| AGN 190844 | Sulfoxide of Tazarotenic acid | hres.caabbvie.ca |
| AGN 190843 (this compound) | Sulfone of Tazarotenic acid | hres.caabbvie.cafda.gov |
| Polar metabolite | Oxygenated derivative of Tazarotenic acid | hres.caabbvie.cafda.gov |
Compound List:
Tazarotene
Tazarotenic acid
this compound
Tazarotene Sulfoxide
Future Research Directions for Tazarotene Sulfone
Elucidation of Novel Tazarotene (B1682939) Sulfone Formation Pathways
Understanding the precise mechanisms by which tazarotene sulfone is formed is critical. Current research indicates that tazarotenic acid, the active metabolite of tazarotene, can be oxidized to its sulfoxide (B87167) and sulfone derivatives by cytochrome P450 enzymes and flavin monooxygenases researchgate.netnih.gov. However, the specific enzymes involved, their kinetics, and the conditions that favor sulfone formation over other metabolic products require further investigation.
Future research should focus on:
Identifying Specific Metabolic Enzymes: Detailed studies are needed to pinpoint the exact cytochrome P450 and flavin monooxygenase isoforms responsible for this compound formation in various biological systems, including human skin.
Investigating Degradation Pathways: Beyond metabolic conversion, understanding the chemical degradation pathways of tazarotene that might lead to sulfone formation under different environmental conditions (e.g., light, pH, presence of oxidizers) is essential. Research has identified photolytic and oxidative degradation products of tazarotene, including sulfoxide and sulfone derivatives, suggesting that these pathways are influenced by external factors nih.govresearchgate.net.
Enzymatic Kinetics and Regulation: Characterizing the kinetic parameters (e.g., Km, Vmax) of the enzymes involved in sulfone formation will provide quantitative insights into the rate and efficiency of these processes. Research into how these enzymatic activities are regulated could also reveal novel formation pathways.
Development of Advanced Analytical Techniques for Trace Level Detection
Accurate and sensitive detection of this compound is paramount, particularly for impurity profiling in pharmaceutical formulations and for understanding its presence in biological samples. Current analytical methods, such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS), are employed for the analysis of tazarotene and its related substances researchgate.netsci-hub.senih.gov. However, the sensitivity and specificity of these methods for trace-level detection of this compound may need enhancement.
Future research should prioritize:
Improving Sensitivity and Selectivity: Developing analytical methods with lower limits of detection (LOD) and quantification (LOQ) is crucial for identifying and quantifying this compound at trace levels, which is often necessary for regulatory compliance and pharmacokinetic studies. Current methods for related substances have shown LODs in the ng/mL range researchgate.netresearchgate.net.
Developing Robust Quantification Methods: Establishing validated methods for the routine quantification of this compound in complex matrices such as biological fluids (e.g., plasma, skin homogenates) and pharmaceutical products is essential. This includes assessing method linearity, accuracy, precision, and stability.
Exploring Novel Detection Technologies: Investigating the application of advanced analytical techniques, such as ultra-high-performance liquid chromatography (UHPLC), high-resolution mass spectrometry (HRMS), and potentially novel sensor technologies, could offer improved performance for this compound analysis.
Computational Chemistry and Modeling of Sulfone Formation and Interactions
Computational chemistry offers powerful tools to predict and understand chemical reactions and molecular interactions. Applying these techniques to this compound can provide valuable insights into its formation mechanisms and potential biological targets.
Future research directions include:
Modeling Sulfone Formation Mechanisms: Employing quantum mechanical calculations and molecular dynamics simulations to model the potential reaction pathways leading to this compound formation. This can help elucidate transition states, activation energies, and the role of specific chemical environments or catalysts nih.govresearchgate.netbenthambooks.com.
Predicting Reactivity and Stability: Using computational tools to predict the chemical reactivity and stability of this compound under various conditions, which can inform its handling, storage, and potential degradation pathways.
Simulating Molecular Interactions: Modeling the interactions of this compound with biological macromolecules (e.g., enzymes, receptors) can help predict its binding affinities, potential off-target effects, and metabolic fate. While tazarotenic acid is known to bind to retinoic acid receptors (RARs), the specific interactions of this compound are less characterized nih.govdrugbank.com. Computational modeling could shed light on its binding profile and potential biological consequences.
Exploration of Potential Unexpected Biological Activities or Interactions in Non-Target Systems
While this compound is generally considered an inactive metabolite drugbank.comnih.gov, a thorough exploration of its biological activities and interactions is warranted to ensure comprehensive safety and to identify any unforeseen therapeutic or toxicological effects. Research into degradation products of tazarotene has indicated that some may possess cytotoxic properties or potential irritant activity nih.gov.
Future research should focus on:
In Vitro Screening for Biological Activity: Conducting broad in vitro screening assays to evaluate this compound for any intrinsic biological activity, including potential interactions with off-target receptors or enzymes, or effects on cellular processes not directly related to retinoid signaling.
Investigating Cytotoxicity and Genotoxicity: Assessing the potential cytotoxic and genotoxic effects of this compound, particularly if it is found to accumulate in certain tissues or under specific conditions. Studies on degradation products have highlighted the need for such investigations nih.gov.
Evaluating Interactions in Non-Target Systems: Exploring potential interactions of this compound with biological systems beyond the skin, especially if systemic absorption is detected, however minimal. This could include interactions with metabolic enzymes in the liver or other organs, or effects on cellular signaling pathways in non-target tissues.
Q & A
Q. How should researchers interpret contradictory findings in cytochrome P450 inhibition studies involving this compound?
- Methodological Answer : Conduct enzyme kinetics (e.g., Lineweaver-Burk plots) to differentiate competitive vs. non-competitive inhibition. Validate using human hepatocyte co-cultures with probe substrates (e.g., midazolam for CYP3A4). Apply the Optimal Predictive Space (OPS) validation technique to assess model generalizability across datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
